2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride
Description
2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C9H11N3O.2ClH and a molecular weight of 250.13 g/mol . It is a pyrrolopyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
2-cyclopropyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c13-9-6-3-10-4-7(6)11-8(12-9)5-1-2-5;;/h5,10H,1-4H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXLECMDMRPWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(CNC3)C(=O)N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094814-77-2 | |
| Record name | 2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution and Cyclization (Adapted from CN111423445A)
A patent describing the synthesis of analogous pyrrolopyrimidines provides a foundational framework. Modifications to this protocol enable the incorporation of the cyclopropyl group:
Step 1: Synthesis of 3-Chloro-2-Aminopyrimidinyl Malonic Diester
- Starting material : 4,6-Dichloro-5-aminopyrimidine reacts with diethyl malonate in the presence of a base (e.g., NaH) at 60–80°C.
- Key modification : Substitution of one chlorine atom with cyclopropylmagnesium bromide under Grignard conditions (0°C to RT, THF).
- Intermediate : 3-Cyclopropyl-2-aminopyrimidinyl malonic diester (yield: ~70%).
Step 2: Hydrolysis, Decarboxylation, and Cyclization
- Hydrolysis : The diester is treated with aqueous HCl (6 M) at reflux to yield the dicarboxylic acid.
- Decarboxylation : Thermal decarboxylation at 120°C under reduced pressure removes CO₂, forming a β-keto amine intermediate.
- Cyclization : Intramolecular aldol condensation catalyzed by p-TsOH in toluene generates the pyrrolo[3,4-d]pyrimidine core.
Final Step: Dihydrochloride Salt Formation
Palladium-Catalyzed Cross-Coupling Approach
An alternative route employs Suzuki-Miyaura coupling to introduce the cyclopropyl group post-cyclization:
Step 1: Synthesis of 2-Bromo-pyrrolo[3,4-d]pyrimidin-4-ol
Step 2: Suzuki Coupling with Cyclopropylboronic Acid
- Reaction with cyclopropylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/H₂O (4:1) at 100°C.
- Yield : 65–75% after column chromatography.
Salt Formation : As described in Section 2.1.
Optimization and Challenges
Cyclopropane Stability
The strained cyclopropane ring is susceptible to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:
Tautomeric Control
The pyrimidin-4-ol exists in equilibrium with its 4-keto tautomer, affecting reactivity. Stabilization is achieved via:
- In situ protection with trimethylsilyl chloride during cyclization.
- pH control (pH 4–5) in aqueous workups to favor the enol form.
Analytical Characterization
Critical data for verifying synthesis success:
Industrial Scalability
The nucleophilic substitution route (Section 2.1) is preferred for scale-up due to:
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrrolopyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is unique due to its specific cyclopropyl group, which can enhance its binding affinity and selectivity for certain molecular targets . This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Biological Activity
2-Cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the biological activity of this compound based on diverse research findings.
- Molecular Formula : C10H13N3O·2ClH
- Molecular Weight : 227.69 g/mol
- CAS Number : 3046377-15-2
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anticancer activity. For instance:
- Mechanism of Action : Compounds similar to 2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol have been shown to inhibit PAK4 (p21-activated kinase), which is involved in various signaling pathways that promote tumor growth. A derivative demonstrated an IC50 value of 2.7 nM against MV4-11 leukemia cells and induced apoptosis by arresting the cell cycle at the G0/G1 phase .
| Compound | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|
| Derivative 5n | 2.7 | MV4-11 | PAK4 inhibition, apoptosis |
| Derivative 5o | 20.2 | MV4-11 | PAK4 inhibition |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. For instance, related pyrrolo compounds have shown effective inhibition of COX-2 enzyme activity:
- Inhibition Data : The IC50 values for some derivatives were reported as 0.04 μmol , comparable to celecoxib, a standard anti-inflammatory drug .
Cytotoxicity Studies
Cytotoxic evaluations have been conducted on various cell lines:
- Cell Viability Assays : New pyrrolo derivatives were tested for their cytotoxic effects on cancer cell lines, showing significant reductions in cell viability at concentrations around 400 μM .
| Compound | Cell Viability (%) | Concentration (μM) |
|---|---|---|
| Compound 1 | 48.06 | 400 |
| Compound 2 | 61.09 | 400 |
Molecular Docking Studies
Molecular docking studies suggest that these compounds bind effectively to target proteins through hydrogen bonding and hydrophobic interactions, indicating a potential for further drug development based on their structural properties.
Case Studies and Research Findings
- Study on PAK4 Inhibitors : A series of studies focused on pyrrolo derivatives showed promising results in inhibiting PAK4 activity and inducing apoptosis in cancer cells.
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated the efficacy of pyrrolo derivatives in reducing inflammation markers.
- Cytotoxicity Assessment : Various derivatives were subjected to cytotoxicity assays across different cancer cell lines, confirming their potential as anticancer agents.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl integration (e.g., 2H multiplet at δ 0.5–1.5 ppm) and pyrrolo-pyrimidine ring protons .
- Mass spectrometry (HRMS) : Verify molecular weight (193.20 g/mol for free base; 266.12 g/mol for dihydrochloride) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (≥95%) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structure and hydrogen-bonding networks in the dihydrochloride form .
How can researchers resolve contradictions between crystallographic data and computational modeling predictions for this compound's conformation?
Advanced
Discrepancies often arise from solvent effects or protonation states. Methodological steps include:
- Re-refinement : Use SHELXL with updated torsion restraints or hydrogen-bond constraints .
- DFT calculations : Compare computed (gas-phase) and experimental (solid-state) geometries to identify solvent-induced conformational changes .
- Dynamic NMR : Probe solution-phase flexibility (e.g., variable-temperature NMR) to validate computational models .
What strategies are effective in elucidating the mechanism of action when in vitro activity does not translate to in vivo efficacy?
Q. Advanced
- Metabolic profiling : LC-MS/MS to identify metabolites that may deactivate the compound in vivo .
- Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl or phosphate esters to enhance membrane permeability .
- Target engagement assays : Use biophysical methods (SPR, ITC) to confirm binding affinity to the intended biological target .
How does the cyclopropyl substituent influence the compound's electronic properties and binding affinity in structure-activity relationship (SAR) studies?
Q. Advanced
- Electron-withdrawing effects : Cyclopropane’s ring strain increases electrophilicity at the pyrimidine N3 position, enhancing interactions with catalytic residues in enzymes .
- Steric effects : The rigid cyclopropyl group restricts rotational freedom, potentially improving selectivity for hydrophobic binding pockets .
- SAR validation : Synthesize analogs (e.g., 2-methyl or 2-aryl derivatives) and compare IC₅₀ values in enzyme inhibition assays .
What are the best practices for handling and storing this compound to ensure stability in experimental settings?
Q. Basic
- Storage : –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .
- Solubility : Use DMSO for stock solutions (10 mM) and dilute in PBS (pH 7.4) for biological assays .
- Stability monitoring : Periodic HPLC analysis to detect decomposition (e.g., free base formation) .
How can researchers employ isotopic labeling or prodrug strategies to enhance the compound's bioavailability for pharmacokinetic studies?
Q. Advanced
- Isotopic labeling : Introduce ¹³C or ²H at the cyclopropyl group for tracking via mass spectrometry .
- Prodrugs : Synthesize phosphate esters of the hydroxyl group to improve aqueous solubility and tissue penetration .
- Bioavailability assays : Conduct Caco-2 permeability studies and compare AUC values in rodent models .
What analytical approaches are used to distinguish between the dihydrochloride salt form and the free base in solution-phase studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
